molecular formula C15H18N2O2 B3012700 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide CAS No. 1251633-93-8

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide

Cat. No.: B3012700
CAS No.: 1251633-93-8
M. Wt: 258.321
InChI Key: RNEYQJBSXLTFKU-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.321. The purity is usually 95%.
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Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), which share structural similarities with N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide, have been studied extensively for their therapeutic applications. THIQs are recognized as privileged scaffolds in drug discovery, showing promise in cancer therapy, malaria treatment, central nervous system disorders, cardiovascular, and metabolic disorders. The US FDA's approval of trabectedin, a THIQ derivative for soft tissue sarcomas, marks a significant milestone in anticancer drug discovery, highlighting the potential of such compounds in therapeutic applications (Singh & Shah, 2017).

Isoquinoline N-oxide Alkaloids

Research on natural isoquinoline N-oxide alkaloids from various plant species has shown these compounds to possess antimicrobial, antibacterial, and antitumor activities. Their structure-activity relationship (SAR) points toward new possible applications, suggesting that this compound could be explored for similar pharmacological activities (Dembitsky et al., 2015).

Chloroquine-Containing Compounds

Chloroquine and its derivatives, including compounds structurally related to this compound, have been repurposed for various infectious and noninfectious diseases due to their biochemical properties. This highlights the potential for this compound in similar repurposing efforts, particularly in cancer therapy and the management of infectious diseases (Njaria et al., 2015).

Functional Chemical Groups in CNS Drugs

Heterocycles, including quinoline and isoquinoline derivatives, form a significant class of compounds with central nervous system (CNS) activity. The exploration of these functional chemical groups provides a foundation for synthesizing novel compounds with potential CNS effects, suggesting a promising area for the application of this compound (Saganuwan, 2017).

Properties

IUPAC Name

2,2-dimethyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9-7-13(18)17-12-8-10(5-6-11(9)12)16-14(19)15(2,3)4/h5-8H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEYQJBSXLTFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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